1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
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Overview
Description
1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is an organic compound with the molecular formula C11H16O It is a derivative of naphthalene, characterized by a hexahydro structure with a methyl group at the 1-position and a ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-methyl-2-naphthalenone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:
1-methyl-2-naphthalenone+H2Pd/Cthis compound
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or other positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone: A stereoisomer with similar structural features.
Dehydrofukinone: Another naphthalene derivative with distinct chemical properties.
γ-Eudesmol: A related compound with a similar hexahydro structure but different functional groups.
Properties
CAS No. |
5164-37-4 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h9H,2-7H2,1H3 |
InChI Key |
BQEMOFCSORNWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2CCC1=O |
Origin of Product |
United States |
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